Monopropyl Phthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQRIXSEYVCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195926 | |

| Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4376-19-6 | |

| Record name | Monopropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monopropyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC309966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOPROPYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE84CC2VVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monopropyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopropyl phthalate (B1215562) (MPP) is a phthalate monoester that serves as a primary metabolite of the widely used plasticizer, dipropyl phthalate (DPrP)[1]. As a member of the phthalate family, MPP is of significant interest to researchers in environmental science, toxicology, and drug development due to its potential interactions with biological systems. This technical guide provides a detailed overview of the chemical and physical properties of monopropyl phthalate, its known biological interactions, and relevant experimental protocols.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₁H₁₂O₄.[2] It is characterized by a benzene (B151609) ring with two adjacent carboxylic acid groups, one of which is esterified with a propyl group. While some sources describe it as a colorless to pale yellow liquid with a slightly sweet odor[1], others classify it as a solid at room temperature[3]. The available quantitative data, including predicted and some experimental values, are summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(propoxycarbonyl)benzoic acid | PubChem[2] |

| Synonyms | Mono-n-propyl phthalate, Phthalic acid monopropyl ester | PubChem[2], CymitQuimica[1] |

| CAS Number | 4376-19-6 | PubChem[2] |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[2] |

| Molecular Weight | 208.21 g/mol | PubChem[2] |

| Canonical SMILES | CCCOC(=O)C1=CC=CC=C1C(=O)O | PubChem[2] |

| InChI Key | NFOQRIXSEYVCJP-UHFFFAOYSA-N | PubChem[2] |

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source |

| Physical State | Solid / Colorless to pale yellow liquid | Contradictory information exists. | ChemicalBook[3], CymitQuimica[1] |

| Boiling Point | 351.2 ± 25.0 °C | Predicted | ChemicalBook[3] |

| Density | 1.204 ± 0.06 g/cm³ | Predicted | ChemicalBook[3] |

| pKa | 3.38 ± 0.36 | Predicted | ChemicalBook[3] |

| Solubility | Moderately soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol. | CymitQuimica[1], ChemicalBook[3] | |

| Kovats Retention Index | 1731 | Semi-standard non-polar | PubChem[2] |

Biological Activity: Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate monoesters, including this compound, are known to interact with peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in various metabolic processes, including lipid metabolism and inflammation. There are three main isoforms of PPARs: PPARα, PPARγ, and PPARβ/δ.

Phthalate monoesters can act as ligands for PPARs, thereby activating them. This activation can lead to a cascade of downstream cellular effects. The interaction is believed to be a key mechanism behind the biological effects of phthalates. The general signaling pathway is depicted below.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phthalate monoesters involves the reaction of phthalic anhydride (B1165640) with the corresponding alcohol. For this compound, this would involve the reaction of phthalic anhydride with n-propanol.

Materials:

-

Phthalic anhydride

-

n-Propanol

-

Anhydrous toluene

-

Pyridine (catalyst)

-

Hydrochloric acid (HCl) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride in a slight excess of n-propanol and anhydrous toluene.

-

Add a catalytic amount of pyridine.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a dilute HCl solution, water, and a saturated NaHCO₃ solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique for the detection and quantification of phthalates in various matrices.

Sample Preparation (General):

-

Extraction: Extract the sample with a suitable organic solvent (e.g., hexane, dichloromethane). The specific extraction method will depend on the sample matrix (e.g., liquid-liquid extraction for aqueous samples, solid-phase extraction for more complex matrices).

-

Cleanup: The extract may require a cleanup step to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE).

-

Derivatization (Optional but often recommended for monoesters): To improve volatility and chromatographic performance, the carboxylic acid group of the monoester can be derivatized (e.g., silylation).

GC-MS Parameters (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The characteristic mass fragments for this compound would be monitored.

Conclusion

This compound, as a primary metabolite of a common plasticizer, warrants continued investigation to fully understand its chemical, physical, and biological properties. While predicted data provides a useful starting point, further experimental validation of its physical constants is needed. The interaction of this compound with PPARs highlights a significant area of research for toxicologists and drug development professionals. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and analyze this compound, facilitating further studies into its biological effects.

References

An In-depth Technical Guide to the Synthesis and Characterization of Monopropyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of monopropyl phthalate (B1215562), a significant metabolite of dipropyl phthalate. This document details experimental protocols, physical and spectral data, and relevant logical workflows, serving as a vital resource for professionals in research and development.

Introduction

Monopropyl phthalate (MPP), with the IUPAC name 2-propoxycarbonylbenzoic acid, is the monoester of phthalic acid and propanol. As a primary metabolite of dipropyl phthalate (DPP), a widely used plasticizer, the study of MPP is crucial for toxicological and metabolic research. Understanding its synthesis and characterization is fundamental for researchers investigating the biological impact of phthalates.

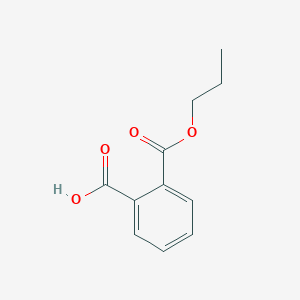

Chemical Structure:

Figure 1: Chemical Structure of this compound

Synthesis of this compound

This compound can be synthesized through two primary routes: the direct esterification of phthalic anhydride (B1165640) with n-propanol or the partial hydrolysis of dipropyl phthalate.

Synthesis via Direct Esterification of Phthalic Anhydride

This method involves the reaction of phthalic anhydride with one equivalent of n-propanol, typically under acidic catalysis, to yield the monoester.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and n-propanol (6.01 g, 0.1 mol).

-

Solvent and Catalyst: Add 100 mL of toluene (B28343) as the solvent and a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to remove unreacted phthalic acid and the catalyst, followed by 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield pure this compound.

Synthesis via Hydrolysis of Dipropyl Phthalate

This method involves the selective hydrolysis of one ester group of dipropyl phthalate using a base.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve dipropyl phthalate (25.0 g, 0.1 mol) in 100 mL of ethanol.

-

Hydrolysis: Add a solution of potassium hydroxide (B78521) (5.6 g, 0.1 mol) in 50 mL of water dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid. This will precipitate the this compound.

-

Isolation: Filter the precipitate and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key physical and spectral properties.

Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| CAS Number | 4376-19-6 | [2] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Boiling Point | 351.2 ± 25.0 °C (Predicted) | |

| Density | 1.204 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Moderately soluble in water, soluble in organic solvents | [1] |

Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the propyl chain protons. Based on the structure and data for analogous compounds like monoethyl phthalate, the following chemical shifts can be predicted (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Multiplet | 1H | Aromatic C-H |

| ~7.5-7.7 | Multiplet | 3H | Aromatic C-H |

| ~4.3 | Triplet | 2H | -OCH₂- |

| ~1.7 | Sextet | 2H | -CH₂-CH₃ |

| ~1.0 | Triplet | 3H | -CH₃ |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (acid) |

| ~167 | C=O (ester) |

| ~134 | Aromatic C (quaternary) |

| ~132 | Aromatic C-H |

| ~131 | Aromatic C (quaternary) |

| ~130 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~67 | -OCH₂- |

| ~22 | -CH₂-CH₃ |

| ~10 | -CH₃ |

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Phthalates show strong absorbance from the ortho-substituted aromatic ring.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1730-1700 | Strong | C=O stretch (ester) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1600-1580 | Medium | C=C stretch (aromatic) |

| 1280-1100 | Strong | C-O stretch (ester and acid) |

| ~740 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Phthalate monoesters exhibit characteristic fragmentation.[4]

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular ion) |

| 167 | [M - C₃H₅O]⁺ |

| 149 | [M - C₃H₇O₂]⁺ (Phthalic anhydride ion) |

| 121 | [C₇H₅O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows described in this guide.

Figure 2: Synthesis Workflows for this compound

References

An In-depth Technical Guide on Monopropyl Phthalate (CAS 4376-19-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monopropyl Phthalate (B1215562) (MPP), a primary metabolite of the widely used plasticizer, Dipropyl Phthalate (DPrP). This document synthesizes available data on its physicochemical properties, synthesis, analytical methods, metabolism, and toxicological profile, with a focus on its interaction with peroxisome proliferator-activated receptors (PPARs).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4376-19-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| IUPAC Name | 2-(propoxycarbonyl)benzoic acid | [1] |

| Synonyms | Mono-n-propyl phthalate, Phthalic acid monopropyl ester | [1] |

| Predicted Boiling Point | 351.2 ± 25.0 °C | [3] |

| Predicted Density | 1.204 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.38 ± 0.36 | [3] |

| Appearance | Colorless to Off-White Oil; Solid | [3][4] |

Synthesis of Monopropyl Phthalate

A general and adaptable method for the synthesis of phthalate monoesters involves the catalyzed nucleophilic addition of an alcohol to phthalic anhydride (B1165640). The following is a representative experimental protocol that can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of Phthalate Monoesters

This protocol is based on the ferric chloride-catalyzed reaction of phthalic anhydride with an alcohol.

Materials:

-

Phthalic anhydride

-

n-Propanol

-

Ferric chloride (FeCl₃)

-

Toluene

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in toluene. Add n-propanol (1.0 to 1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of ferric chloride (e.g., 10 mol%).

-

Reaction: Stir the mixture at a specified temperature (e.g., 50 °C) for a designated time to facilitate the formation of the monoester. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove unreacted phthalic anhydride and the acidic monoester product. Follow with a wash with saturated brine solution.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield pure this compound.

Analytical Methods

The determination of this compound, typically as a metabolite in biological matrices, is commonly performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of phthalate metabolites. A derivatization step is often employed to improve the volatility and chromatographic behavior of the polar monoesters, though methods without derivatization have also been developed.

Sample Preparation (Urine):

-

Enzymatic Deconjugation: To measure total MPP (free and glucuronidated), urine samples are typically incubated with β-glucuronidase to hydrolyze the glucuronide conjugates.

-

Extraction: The hydrolyzed sample is then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an organic solvent like hexane.

-

Derivatization (Optional but common): The extracted monoesters are often derivatized (e.g., methylated with diazomethane (B1218177) or silylated) to increase their volatility for GC analysis.

-

Clean-up: The derivatized extract may be further purified using a clean-up step, for example, with a Florisil column.

GC-MS Parameters (General):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection is commonly used for trace analysis.

-

Oven Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of phthalate metabolites in biological fluids and does not typically require derivatization.

Sample Preparation (Urine):

-

Enzymatic Deconjugation: Similar to the GC-MS protocol, urine samples are treated with β-glucuronidase.

-

Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to extract and concentrate the phthalate metabolites.

-

Elution and Reconstitution: The analytes are eluted from the SPE cartridge, the eluent is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Parameters (General):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and its isotopically labeled internal standard.

Metabolism

This compound is not typically used in commercial products but is formed in the body as a primary metabolite of Dipropyl Phthalate (DPrP). The metabolic pathway involves the hydrolysis of one of the ester linkages of DPrP by esterases, primarily in the gut and liver, to form MPP and propanol. MPP can then be excreted in the urine, either in its free form or as a glucuronide conjugate.

Toxicological Profile and Mechanism of Action

Specific toxicological data for this compound, such as LD50 and NOAEL values, are not well-documented in the public literature. The toxicity of its parent compound, Dipropyl Phthalate, has been studied, with a reported No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats of 0.5 g/kg/day[5]. Phthalates, as a class, are known for their potential endocrine-disrupting effects, particularly on the male reproductive system[6][7].

The primary mechanism of action for many phthalate monoesters is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation[8][9]. Phthalate monoesters can act as agonists for both PPARα and PPARγ[8][10]. However, some evidence suggests that shorter-chain phthalate monoesters, which would include this compound, may not bind to or activate these receptors[11]. This discrepancy highlights the need for further research specifically on this compound.

PPAR Signaling Pathway

The activation of PPARs by phthalate monoesters leads to the transcription of target genes involved in lipid metabolism. This interaction is a key area of research for understanding the potential health effects of phthalate exposure.

Experimental Protocol: PPARα Activation Assay (Reporter Gene Assay)

This is a general protocol to assess the activation of PPARα by a test compound like this compound.

Materials:

-

Mammalian cell line (e.g., HEK293T or HepG2)

-

Expression plasmid for PPARα

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Positive control (e.g., a known PPARα agonist like Wy-14643)

-

Luciferase assay reagent

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold-induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value.

Conclusion

This compound is a key metabolite of Dipropyl Phthalate and shares structural similarities with other phthalate monoesters known to be biologically active. While its involvement in PPAR signaling is suggested, there is a notable lack of specific experimental data on its physicochemical properties, toxicology, and direct interaction with nuclear receptors. The protocols and information provided in this guide are based on current knowledge of phthalates and serve as a foundation for further research into the specific biological and toxicological profile of this compound. Further investigation is warranted to fill the existing data gaps and to better understand the potential health risks associated with exposure to its parent compound, Dipropyl Phthalate.

References

- 1. researchgate.net [researchgate.net]

- 2. Monobutyl phthalate | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MONOPROPYLPHTHALATE | 4376-19-6 [amp.chemicalbook.com]

- 4. Mono(2-ethylhexyl) phthalate induces transcriptomic changes in placental cells based on concentration, fetal sex, and trophoblast cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Mono-(2-Ethylhexyl) Phthalate and Di-(2-Ethylhexyl) Phthalate Administrations on Oocyte Meiotic Maturation, Apoptosis and Gene Quantification in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Monopropyl Phthalate

This guide provides essential technical information on the physical and chemical properties of monopropyl phthalate (B1215562), tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

Monopropyl phthalate is a chemical compound of interest in various scientific disciplines. A clear understanding of its fundamental molecular characteristics is crucial for any research or development application. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3][4] |

| Molecular Weight | 208.21 g/mol | [1][2][3][5] |

This data is foundational for experimental design, enabling accurate molar concentration calculations, and for the interpretation of analytical results.

Structural and Relational Overview

To visualize the relationship between the compound's name, its chemical formula, and its molecular weight, the following diagram is provided. This logical structure illustrates the direct association between these core identifiers.

Caption: Logical relationship of this compound identifiers.

Experimental Protocols

While this document focuses on the core molecular data, it is important to note that these values are determined through specific experimental and computational methods.

Determination of Molecular Formula: The molecular formula, C₁₁H₁₂O₄, is typically determined using a combination of elemental analysis and mass spectrometry. Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and oxygen. High-resolution mass spectrometry can then be used to determine the exact molecular mass, which allows for the confirmation of the molecular formula.

Determination of Molecular Weight: The molecular weight of 208.21 g/mol is a calculated value based on the molecular formula and the atomic weights of its constituent atoms.[1] This value is crucial for stoichiometric calculations in chemical reactions and for preparing solutions of known concentrations. Experimental verification is typically achieved through mass spectrometry, where the mass-to-charge ratio of the ionized molecule is measured.

References

solubility of Monopropyl Phthalate in organic solvents

An In-depth Technical Guide on the Solubility of Monopropyl Phthalate (B1215562) in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monopropyl phthalate in organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this guide presents qualitative solubility information, analogous data for a related compound, and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound is an organic compound belonging to the phthalate ester family. It is a monoester of phthalic acid and is characterized by a propyl group attached to one of the carboxyl groups of the phthalic acid backbone[1]. It is typically a colorless to pale yellow liquid with a slightly sweet odor[1]. While it has moderate solubility in water, it is known to be more soluble in organic solvents[1].

Chemical Structure and Properties:

-

Molecular Formula: C₁₁H₁₂O₄[2]

-

Molecular Weight: 208.21 g/mol [2]

-

CAS Number: 4376-19-6[2]

-

Synonyms: Mono-n-propyl phthalate, 2-(propoxycarbonyl)benzoic acid[2]

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Organic Solvent | Qualitative Solubility | Source |

| Chloroform | Slightly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |

| Methanol | Slightly Soluble | [5] |

| Ethanol | Highly Soluble (general for phthalate esters) | [3][4] |

Analogous Quantitative Solubility Data: rac-Mono(ethylhexyl) Phthalate (MEHP)

To provide a quantitative perspective, the following table presents solubility data for a structurally related short-chain monoalkyl phthalate, rac-Mono(ethylhexyl) phthalate (MEHP). It is crucial to note that this data is for a different compound and should be used for illustrative and comparative purposes only. The solubility of this compound may differ.

| Organic Solvent | Approximate Solubility of MEHP (mg/mL) |

| Ethanol | ~15 |

| Dimethyl Sulfoxide (DMSO) | ~15 |

| Dimethylformamide (DMF) | ~10 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved substance.

Materials and Equipment:

-

This compound (solid or oil)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, dichloromethane, hexane)

-

Glass vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The excess solid/oil should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature bath (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid/oil to sediment.

-

For more complete separation, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as g/L or mg/mL.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

- 1. CAS 4376-19-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H12O4 | CID 100503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. MONOPROPYLPHTHALATE | 4376-19-6 [amp.chemicalbook.com]

An In-depth Technical Guide on the Metabolism of Diethyl Phthalate to Monoethyl Phthalate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for professional medical or scientific advice.

Executive Summary

Diethyl phthalate (B1215562) (DEP) is a widely used plasticizer and solvent found in numerous consumer products, leading to widespread human exposure. Understanding its metabolic fate is crucial for assessing exposure and potential toxicological effects. This technical guide provides a comprehensive overview of the primary metabolic pathway of DEP. It is important to note that the principal and most studied metabolite of diethyl phthalate is monoethyl phthalate (MEP) , not monopropyl phthalate. This compound is a metabolite of dipropyl phthalate (DPrP). This guide will focus on the scientifically established biotransformation of DEP to its active metabolite, MEP. We will detail the metabolic pathways, present quantitative data on this conversion, and provide established experimental protocols for the analysis of MEP in biological matrices.

Introduction to Diethyl Phthalate and its Metabolism

Diethyl phthalate (C₁₂H₁₄O₄) is a colorless liquid ester of phthalic acid. Due to its properties as a plasticizer and solvent, it is incorporated into a vast array of products, including cosmetics, personal care products, and food packaging.[1][2] Human exposure is common and occurs through ingestion, inhalation, and dermal absorption.[1][3]

Once in the body, DEP is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the ethyl ester side chains, leading to the formation of monoethyl phthalate (MEP) and ethanol.[4] This biotransformation is a critical step as MEP is considered the biologically active metabolite and serves as a reliable biomarker for assessing DEP exposure.[5][6]

The Metabolic Pathway of Diethyl Phthalate to Monoethyl Phthalate

The conversion of DEP to MEP is a phase I metabolic reaction, specifically a hydrolysis reaction. This process is catalyzed by non-specific esterases and lipases.[7][8]

Key aspects of the metabolic pathway:

-

Enzymatic Hydrolysis: The primary enzymes responsible for the hydrolysis of DEP are carboxylesterases and pancreatic cholesterol esterases.[8] This enzymatic action cleaves one of the two ethyl ester bonds of the DEP molecule.

-

Location of Metabolism: This biotransformation occurs predominantly in the gastrointestinal tract and the liver.[3] Metabolism can also occur to some extent in other tissues, including the skin.[3]

-

Further Metabolism and Excretion: Following its formation, MEP can undergo phase II metabolism, where it is conjugated with glucuronic acid to form MEP-glucuronide.[3][9] Both free MEP and its glucuronidated form are then primarily excreted in the urine.[10][11] Due to its rapid metabolism and excretion, with a half-life of less than 24 hours, MEP is an excellent biomarker for recent DEP exposure.[1]

Signaling Pathway Diagram

Caption: Metabolic pathway of Diethyl Phthalate (DEP).

Quantitative Data on DEP Metabolism

The conversion of DEP to MEP has been quantified in various studies. The following tables summarize key quantitative findings from in vivo and in vitro experiments.

Table 1: Toxicokinetic Parameters of DEP and MEP in Rats

| Parameter | Value | Species | Administration | Source |

| DEP Half-life | 1.30-1.34 hours | Rat | Oral & IV | [12] |

| DEP Clearance | 11.76 ± 0.08 L/h/kg | Rat | Oral & IV | [12] |

| MEP levels relative to DEP | Consistently exceeded DEP levels | Rat | Oral & IV | [12] |

Table 2: In Vitro DEP Metabolism Rate

| Reaction | Mean Reaction Rate (picomoles/mg protein/minute) | Standard Deviation | In Vitro Model | Source |

| DEP -> MEP | 242 | 113 | Testis co-culture | [13] |

Table 3: Urinary Concentrations of Monoethyl Phthalate (MEP) in Human Populations

| Population | Sample Size | Median Concentration (µg/L) | 95th Percentile (µg/L) | Source |

| Women (ages 16-49) | 571 (NHANES 2007-2008) | 36 | 567 | [14] |

| General Population | 144 | 84.36 | Not Reported | [15] |

| African-American Women (ages 35-49) | 46 | 211 | Not Reported | [16] |

Experimental Protocols for MEP Quantification

The standard method for the quantification of MEP in biological samples, particularly urine, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[17] This method offers high sensitivity and selectivity.

Detailed Experimental Protocol for Urinary MEP Analysis

1. Sample Preparation and Enzymatic Hydrolysis:

-

A urine sample (typically 100-200 µL) is collected.[18]

-

An internal standard, such as ¹³C-labeled MEP, is added to the sample to account for any loss during sample processing.

-

To measure the total MEP concentration (both free and glucuronidated), enzymatic deconjugation is performed. This is achieved by adding a buffer solution (e.g., ammonium (B1175870) acetate) and β-glucuronidase enzyme.[19]

-

The mixture is incubated, typically at 37°C, to allow for the cleavage of the glucuronide moiety from MEP-glucuronide.[19]

2. Solid-Phase Extraction (SPE):

-

SPE is employed for sample clean-up and concentration of the analyte.[18][20]

-

The deconjugated urine sample is loaded onto an SPE cartridge (e.g., a hydrophilic-lipophilic balanced column).[21]

-

The cartridge is washed with an aqueous solution to remove interfering substances from the urine matrix.

-

MEP is then eluted from the cartridge using an organic solvent, such as acetonitrile (B52724) or methanol.[18]

-

The eluent is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase for LC-MS/MS analysis.[18]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

An aliquot of the reconstituted sample is injected into an HPLC or UHPLC system.

-

Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[12]

-

-

Mass Spectrometry (MS):

-

A triple quadrupole mass spectrometer is commonly used.

-

Electrospray ionization (ESI) in negative ion mode is typically employed.[17]

-

Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both MEP and its labeled internal standard.[17][22]

-

Experimental Workflow Diagram

Caption: Workflow for the analysis of Monoethyl Phthalate (MEP).

Conclusion

The primary metabolite of diethyl phthalate is monoethyl phthalate, formed through enzymatic hydrolysis. MEP is a reliable and frequently used biomarker for assessing human exposure to DEP. The quantification of MEP in urine is well-established, with detailed protocols utilizing enzymatic deconjugation and LC-MS/MS, providing sensitive and accurate measurements. This guide provides researchers and scientists with the foundational knowledge of DEP metabolism and the analytical methods for its assessment, which is essential for toxicological studies and human health risk assessment.

References

- 1. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. A Physiologically Based Pharmacokinetic Model of Diethyl Phthalates in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Risk assessment for humans using physiologically based pharmacokinetic model of diethyl phthalate and its major metabolite, monoethyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - ProQuest [proquest.com]

- 10. cpsc.gov [cpsc.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Simultaneous determination of diethyl phthalate and its major metabolite, monoethyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study by ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. The human biomonitoring of occupational exposure to phthalates | Mediterranean Journal of Social Sciences [richtmann.org]

- 16. Reproducibility of urinary phthalate metabolites in first morning urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers | MDPI [mdpi.com]

- 22. sciex.com [sciex.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Sources and Occurrence of Monopropyl Phthalate (B1215562)

Abstract

Monopropyl phthalate (MPP) is the primary metabolite of the widely used plasticizer, di-n-propyl phthalate (DnPP). While not a significant commercial product itself, MPP's presence in the environment is a direct indicator of the degradation of its parent compound. Phthalate esters are not chemically bound to polymer matrices, leading to their continuous release into the environment through leaching, volatilization, and abrasion.[1][2][3][4] This guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for this compound. It details the transformation pathways from its parent compound, summarizes quantitative data on its prevalence in various environmental compartments, and outlines the experimental protocols for its detection and quantification.

Introduction to Phthalates and this compound

Phthalate esters (PAEs) are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and transparency of polyvinyl chloride (PVC) and other plastics.[2][3] Their extensive use in a vast array of consumer and industrial products—including food packaging, building materials, medical devices, toys, and personal care products—has led to their ubiquitous presence in the environment.[2][3][5][6]

This compound (MPP) is a monoalkyl phthalate ester. It is not manufactured for direct commercial use but is formed in the environment and in vivo through the partial hydrolysis of its parent diester, di-n-propyl phthalate (DnPP).[7] The degradation of DnPP, a common industrial chemical, is the principal source of MPP in various environmental matrices. Therefore, understanding the sources and fate of DnPP is crucial to understanding the occurrence of MPP.

Environmental Sources and Fate of this compound

The journey of MPP into the environment begins with the release of its precursor, DnPP. Because DnPP is physically mixed with polymers rather than chemically bonded, it is readily released throughout the product lifecycle.[1][2]

Primary Sources of Parent Compound (DnPP):

-

Industrial and Domestic Effluents: Wastewater treatment plants (WWTPs) are significant conduits for phthalates entering the aquatic environment, as they receive discharges from both industrial and residential sources.[8][9]

-

Leaching from Plastics: DnPP leaches from products like PVC flooring, food containers, and plastic tubing into water, soil, and indoor environments.[1][3][10]

-

Atmospheric Deposition: The semi-volatile nature of phthalates allows them to be released into the atmosphere and subsequently deposit onto soil and water surfaces.[6]

-

Sludge Application: Phthalates tend to accumulate in sewage sludge, which is often applied to agricultural land as fertilizer, leading to soil contamination.[10][11][12]

Transformation and Degradation Pathways

MPP is an intermediate in the degradation pathway of DnPP. This transformation is primarily mediated by biological processes.

-

Biodegradation: This is the predominant fate of phthalate diesters in the environment.[13] Microorganisms in soil, sediment, and water produce esterase enzymes that hydrolyze one of the ester bonds of DnPP, resulting in the formation of this compound (MPP) and propanol.[5][7][14] MPP can be further metabolized by microorganisms, ultimately leading to the cleavage of the aromatic ring and mineralization to carbon dioxide and water. The intermediate step often involves the formation of phthalic acid.[7][15]

-

Abiotic Degradation: Processes such as hydrolysis and photolysis can contribute to the breakdown of DnPP, but they are generally considered less significant than microbial degradation under most environmental conditions.[5][13]

Occurrence in Environmental Matrices

MPP, as a metabolite, is found across various environmental compartments. While data specifically for MPP can be limited compared to more prevalent phthalates like DEHP, studies on mono-alkyl phthalate esters (MPEs) confirm their presence.

Water

Phthalates are frequently detected in surface water, groundwater, and drinking water.[6][16][17] Wastewater, in particular, serves as a primary source of contamination.[8] The concentration of phthalates in bottled water can also increase with storage temperature and time.[18]

Table 1: Occurrence of Selected Phthalate Metabolites in Water

| Matrix | Analyte | Location | Concentration Range | Reference |

|---|---|---|---|---|

| Wastewater Influent | Diethyl Phthalate (DEP) | China | 1.08 ng/mL | [9] |

| Wastewater Effluent | Di(2-ethylhexyl) phthalate (DEHP) | Germany | 1.74–182 ng/mL | [9] |

| Bottled Drinking Water | Diethyl Phthalate (DEP) | Spain | 0.011 µg/mL | [18] |

| Bottled Drinking Water | Dimethyl Phthalate (DMP) | Saudi Arabia | ND - 0.031 µg/mL |[18] |

Soil and Sediment

Due to their hydrophobic nature, phthalates and their metabolites tend to adsorb to soil and sediment particles.[10][11] Agricultural soils are particularly susceptible to contamination from the application of contaminated sewage sludge.[11] Studies have shown that MPEs can be rapidly degraded in both marine and freshwater sediments, with half-lives ranging from 16 to 39 hours at 22°C.[19]

Table 2: Occurrence of Selected Phthalates in Soil and Sediment

| Matrix | Analyte | Location | Concentration Range (dry weight) | Reference |

|---|---|---|---|---|

| Agricultural Soil | DEHP + DnBP | South China | >70% of total PAEs | [11] |

| Sediment | Total PAEs | China Bays | 654 to 2603 ng/g | [20] |

| Soil | Total PAEs | Various | 0.053 to 5.663 mg/kg |[4] |

Air and Indoor Dust

Indoor environments often exhibit higher concentrations of phthalates than outdoor environments due to the abundance of plastic-containing products.[2] Phthalates are semi-volatile and can adsorb onto dust particles, which act as a sink and a source of exposure through inhalation and ingestion.[21][22] Degradation of parent phthalates to their monoesters can occur directly in dust, particularly under conditions of high relative humidity.[23]

Table 3: Occurrence of Selected Phthalates in Indoor Dust

| Matrix | Analyte | Location | Median Concentration (µg/g) | Reference |

|---|---|---|---|---|

| House Dust | DEHP | Kuwait | 240 | [22] |

| House Dust | DnBP | Kuwait | 20 | [22] |

| House Dust | DEHP | Sweden | 320 |[21] |

Biota and Human Samples

The most direct evidence for human exposure to DnPP comes from the detection of its metabolite, MPP, in biological samples. Phthalate metabolites are regularly monitored in human urine, blood, and semen.[24][25] Unlike the parent compounds, which can be contaminants during sample analysis, the metabolites are exclusively products of in vivo metabolism, making them reliable biomarkers of exposure.[26]

Table 4: Occurrence of Selected Phthalate Metabolites in Human Samples

| Matrix | Analyte | Population | Concentration Range | Reference |

|---|---|---|---|---|

| Amniotic Fluid | Monoethyl Phthalate (MEP) | USA | Detected in 93% of samples | [27] |

| Amniotic Fluid | Monobutyl Phthalate (MBP) | USA | Detected in 39% of samples | [27] |

| Blood Serum | Total PAEs | China | Median: 5.71 mg/L | [25] |

| Semen | Total PAEs | China | Median: 0.30 mg/L |[25] |

Experimental Protocols for Analysis

The accurate quantification of MPP and other phthalates requires meticulous analytical procedures, with a strong emphasis on avoiding sample contamination from laboratory equipment and reagents.[16][28][29]

Sample Preparation and Extraction

The choice of extraction technique depends on the sample matrix. For polar metabolites like MPP, methods that are efficient for polar analytes are preferred.

-

Liquid Samples (Water):

-

Protocol: Solid-Phase Extraction (SPE):

-

Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (B129727) followed by ultrapure water.

-

Loading: A known volume of the water sample (e.g., 500 mL), acidified, is passed through the cartridge.[1]

-

Washing: The cartridge is washed with a water/methanol mixture to remove interferences.

-

Elution: The analytes are eluted with a suitable organic solvent like ethyl acetate (B1210297) or acetonitrile.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.

-

-

-

Solid Samples (Soil, Sediment, Dust):

-

Protocol: Accelerated Solvent Extraction (ASE):

-

Sample Preparation: A known mass of the dried, homogenized solid sample is mixed with a drying agent (e.g., diatomaceous earth) and packed into an extraction cell.

-

Extraction: The cell is placed in the ASE system and extracted with an organic solvent (e.g., a mixture of acetone (B3395972) and hexane) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[1]

-

Collection: The extract is collected in a vial.

-

Cleanup & Concentration: The extract may require a cleanup step (e.g., passing through a silica (B1680970) gel column) to remove lipids or other interferences before being concentrated for analysis.

-

-

-

Biological Samples (Urine):

-

Protocol: Enzymatic Hydrolysis and SPE:

-

Deconjugation: A urine sample is buffered (e.g., with ammonium (B1175870) acetate) and treated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites (glucuronides) to their free form.[29] The mixture is incubated, for example, at 37°C for 4 hours.

-

Extraction: The hydrolyzed sample is then subjected to Solid-Phase Extraction as described for liquid samples.

-

Concentration: The final eluate is concentrated for instrumental analysis.

-

-

Instrumental Analysis

Chromatography coupled with mass spectrometry is the gold standard for the sensitive and selective determination of phthalate metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Methodology: GC-MS offers excellent separation and identification capabilities.[30] However, polar and thermally unstable metabolites like MPP can be challenging to analyze directly.[31] Historically, a derivatization step (e.g., silylation) was required to increase volatility and thermal stability. Recent advances in injection techniques and column chemistry have led to methods that can analyze underivatized monophthalates.[31]

-

Typical Parameters:

-

Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).[32]

-

Injector: Splitless mode at a temperature optimized to prevent thermal degradation (e.g., 190°C).[31]

-

Carrier Gas: Helium.

-

Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Methodology: LC-MS/MS is often the preferred method for analyzing polar metabolites like MPP as it typically does not require derivatization and operates at ambient temperatures, preventing thermal degradation.[33] It provides exceptional sensitivity and selectivity.

-

Typical Parameters:

-

Column: Reversed-phase C18 column.[33]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate.

-

Ionization: Electrospray Ionization (ESI), typically in negative mode for monoalkyl phthalates.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for high specificity.

-

-

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Phthalates | Results | Mixture aSSessments of EDCs [aces.su.se]

- 3. niehs.nih.gov [niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]

- 8. The occurrence, fate, toxicity, and biodegradation of phthalate esters: An overview [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Composting and green technologies for remediation of phthalate (PAE)-contaminated soil: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. researchgate.net [researchgate.net]

- 18. Occurrence and removal characteristics of phthalate esters from bottled drinking water using silver modified roasted date pits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biodegradation of mono-alkyl phthalate esters in natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Phthalates in Indoor Dust and Their Association with Building Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phthalates in indoor dust in Kuwait: implications for non-dietary human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Degradation of phthalate esters in floor dust at elevated relative humidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. stacks.cdc.gov [stacks.cdc.gov]

- 25. [Study on the level of phthalates in human biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 27. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 29. atsdr.cdc.gov [atsdr.cdc.gov]

- 30. gcms.cz [gcms.cz]

- 31. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 32. fses.oregonstate.edu [fses.oregonstate.edu]

- 33. s4science.at [s4science.at]

Monopropyl Phthalate: A Technical Guide to its Interaction with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopropyl phthalate (B1215562) (MPrP) is a primary metabolite of the widely used plasticizer, dipropyl phthalate. As a member of the phthalate class of chemicals, its potential to interact with nuclear receptors and consequently modulate endocrine signaling pathways is of significant interest to the scientific community. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of monopropyl phthalate and other short-chain phthalate monoesters on various nuclear receptors. Due to a notable lack of specific quantitative data for this compound in the current body of scientific literature, this guide also presents data for other relevant phthalate monoesters to provide a comparative context and extrapolates potential interactions of MPrP. Furthermore, detailed experimental protocols for key assays are provided to empower researchers to investigate and generate the much-needed data for MPrP.

Mechanism of Action on Nuclear Receptors

Phthalate monoesters, including MPrP, are known to act as ligands for several nuclear receptors, thereby influencing the transcription of target genes involved in a variety of physiological processes. The primary nuclear receptors implicated in the action of phthalates are the Peroxisome Proliferator-Activated Receptors (PPARs), the Pregnane (B1235032) X Receptor (PXR), the Constitutive Androstane Receptor (CAR), Estrogen Receptors (ERs), and Androgen Receptors (ARs). The interaction with these receptors can lead to either activation or inhibition of their transcriptional activity.

Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate monoesters are recognized as agonists for PPARs, particularly PPARα and PPARγ. This activation is a key mechanism behind the observed effects of phthalates on lipid metabolism and adipogenesis. Studies have demonstrated that the potency of PPAR activation by phthalate monoesters is related to the length of their alkyl side chain, with longer chains generally exhibiting greater activity. While specific data for MPrP is limited, it is anticipated to be a weaker PPAR agonist compared to longer-chain counterparts like mono(2-ethylhexyl) phthalate (MEHP).

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR)

PXR and CAR are key nuclear receptors that regulate the metabolism of xenobiotics and endogenous compounds through the induction of cytochrome P450 enzymes, such as CYP2B6 and CYP3A4. Several phthalate monoesters have been shown to activate PXR and CAR, suggesting a role in altering the metabolic landscape of the cell. The activation of these receptors by MPrP could have implications for drug-drug interactions and the clearance of other environmental chemicals.

Estrogen and Androgen Receptors (ER and AR)

The interaction of phthalates with sex hormone receptors is a primary concern regarding their endocrine-disrupting potential. Some phthalate monoesters have been shown to exhibit weak estrogenic or anti-androgenic activities. However, studies on short-chain phthalate monoesters have generally reported no significant interaction with ERs and ARs.

Retinoic Acid Receptor (RAR)

The interaction between phthalate signaling and the retinoic acid (RA) pathway is an emerging area of research. Some studies suggest that the activation of PPARs by phthalates may lead to a functional antagonism of RAR signaling, potentially through competition for their shared heterodimeric partner, the Retinoid X Receptor (RXR). The specific effects of MPrP on RAR signaling remain to be elucidated.

Quantitative Data on Nuclear Receptor Activation

As previously mentioned, there is a significant lack of specific quantitative data for the interaction of this compound with nuclear receptors. The following tables summarize the available data for other relevant phthalate monoesters to provide a comparative context.

Table 1: Activation of Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters

| Phthalate Monoester | Receptor | Species | Assay Type | EC50 (µM) | Reference |

| Mono(2-ethylhexyl) phthalate (MEHP) | PPARα | Mouse | Transactivation | 0.6 | [1] |

| Human | Transactivation | 3.2 | [1] | ||

| PPARγ | Mouse | Transactivation | 10.1 | [1] | |

| Human | Transactivation | 6.2 | [1] | ||

| Monobenzyl phthalate (MBzP) | PPARα | Mouse | Transactivation | 21 | [1] |

| Human | Transactivation | 30 | [1] | ||

| PPARγ | Mouse | Transactivation | 75-100 | [1] | |

| Human | Transactivation | 75-100 | [1] | ||

| Mono-n-butyl phthalate (MBuP) | PPARα | Mouse | Transactivation | 63 | [1] |

| Monomethyl phthalate | PPARα | Mouse | Transactivation | No significant activation | [1] |

| This compound (MPrP) | PPARα, PPARγ | Data not available |

Table 2: Activation of Pregnane X Receptor (PXR) by Phthalate Monoesters

| Phthalate Monoester | Receptor | Species | Assay Type | EC50 (µM) | Reference |

| Mono(2-ethylhexyl) phthalate (MEHP) | PXR | Mouse | Reporter Gene | 7-8 | [2] |

| Human | Reporter Gene | 7-8 | [2] | ||

| Monobenzyl phthalate (MBzP) | PXR | Mouse | Reporter Gene | Activator, EC50 not determined | [2] |

| Human | Reporter Gene | Activator, EC50 not determined | [2] | ||

| Monomethyl phthalate | PXR | Mouse & Human | Reporter Gene | Unresponsive | [2] |

| Mono-n-butyl phthalate (M(n)BP) | PXR | Mouse & Human | Reporter Gene | Unresponsive | [2] |

| This compound (MPrP) | PXR | Data not available |

Table 3: Interaction with Estrogen and Androgen Receptors by Phthalate Monoesters

| Phthalate Monoester | Receptor | Species | Assay Type | Activity | IC50 (µM) | Reference |

| Mono(2-ethylhexyl) phthalate (MEHP) | ERα | Human | YES Assay | Anti-estrogenic | 125 | [3][4] |

| AR | Human | YAS Assay | Anti-androgenic | 736 | [3][4] | |

| Various C3-C6 monoesters | ERα, ERβ, AR | Human | Reporter Gene | No effect | - | [5] |

| This compound (MPrP) | ERα, ERβ, AR | Data not available |

Experimental Protocols

To facilitate further research into the effects of this compound on nuclear receptors, detailed methodologies for key experiments are provided below.

Luciferase Reporter Gene Assay for Nuclear Receptor Activation

This assay is a widely used method to quantify the ability of a compound to activate or inhibit a specific nuclear receptor.

a. Principle: Cells are co-transfected with two plasmids: an expression vector for the nuclear receptor of interest and a reporter vector containing a luciferase gene under the control of a promoter with response elements for that receptor. If the test compound activates the receptor, the receptor will bind to the response elements and drive the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.

b. Detailed Methodology:

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T, HepG2, or COS-7) in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

For each well, prepare a transfection mix containing:

-

Expression plasmid for the target nuclear receptor (e.g., pCMX-hPPARα).

-

Reporter plasmid with a luciferase gene driven by a receptor-specific promoter (e.g., pGL3-PPRE-luc).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase, pRL-TK) for normalization of transfection efficiency.

-

A transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000) according to the manufacturer's instructions.

-

-

Incubate the transfection mix at room temperature for 15-30 minutes.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor) should be included.

-

After the 24-hour transfection period, replace the medium with the medium containing the test compounds.

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity using a luminometer and a luciferase assay reagent.

-

Measure the Renilla luciferase activity for normalization.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the concentration of this compound to determine the EC50 value.

-

Mammalian Two-Hybrid (M2H) Assay for Receptor-Coactivator Interaction

This assay is used to investigate whether a ligand promotes the interaction between a nuclear receptor and its coactivators.

a. Principle: The M2H system utilizes two hybrid proteins. The "bait" protein consists of the ligand-binding domain (LBD) of the nuclear receptor fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein consists of a coactivator or a fragment thereof fused to a transcriptional activation domain (AD) (e.g., VP16). These two constructs are co-transfected into cells along with a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the DBD (e.g., UAS). If the test compound induces an interaction between the nuclear receptor LBD and the coactivator, the DBD and AD are brought into close proximity, leading to the activation of luciferase expression.

b. Detailed Methodology:

-

Plasmid Constructs:

-

Bait plasmid: Clone the LBD of the nuclear receptor of interest into a vector containing the GAL4 DBD (e.g., pBIND).

-

Prey plasmid: Clone the interacting domain of a coactivator (e.g., SRC-1) into a vector containing the VP16 AD (e.g., pACT).

-

Reporter plasmid: A plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving a luciferase reporter gene (e.g., pG5luc).

-

-

Transfection and Treatment:

-

Co-transfect the bait, prey, and reporter plasmids into a suitable mammalian cell line (e.g., CV-1 or HEK293T) using a standard transfection protocol. A control plasmid for normalization (e.g., expressing Renilla luciferase) should also be included.

-

After 24 hours, treat the cells with various concentrations of this compound, a vehicle control, and a positive control.

-

Incubate for an additional 24 hours.

-

-

Assay and Data Analysis:

-

Perform a dual-luciferase assay as described in the previous protocol.

-

Calculate the fold induction of luciferase activity, which represents the strength of the interaction between the nuclear receptor and the coactivator.

-

In Vitro CYP Induction Assay

This assay determines the potential of a compound to induce the expression of cytochrome P450 enzymes, which is often mediated by the activation of PXR and CAR.

a. Principle: Primary human hepatocytes are treated with the test compound for a period of time. The induction of CYP enzymes is then measured at the mRNA level (using qRT-PCR) or at the protein/activity level (using specific CYP substrates and measuring metabolite formation via LC-MS/MS).

b. Detailed Methodology:

-

Hepatocyte Culture and Treatment:

-

Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates according to the supplier's protocol.

-

Allow the cells to acclimate for 24-48 hours.

-

Treat the hepatocytes with different concentrations of this compound, a vehicle control, and known inducers of CYP1A2 (e.g., omeprazole), CYP2B6 (e.g., phenobarbital), and CYP3A4 (e.g., rifampicin) for 48-72 hours, with daily media changes.[6]

-

-

CYP mRNA Quantification (qRT-PCR):

-

After treatment, lyse the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Quantify the mRNA levels of CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qRT-PCR) with specific primers.

-

Calculate the fold change in mRNA expression relative to the vehicle control.

-

-

CYP Activity Measurement (LC-MS/MS):

-

After treatment, incubate the hepatocytes with a cocktail of specific CYP substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, and midazolam for CYP3A4).

-

After an appropriate incubation time, collect the supernatant.

-

Analyze the formation of the specific metabolites (e.g., acetaminophen, hydroxybupropion, and 1'-hydroxymidazolam) using a validated LC-MS/MS method.[1]

-

Calculate the fold increase in metabolite formation compared to the vehicle control.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

While the current scientific literature provides a solid framework for understanding the interaction of phthalate monoesters with nuclear receptors, there is a clear and pressing need for specific research focused on this compound. The data on more extensively studied phthalates suggest that MPrP is likely a weak agonist of PPARs and may have limited to no activity on sex hormone receptors. However, its potential to activate PXR and CAR and influence xenobiotic metabolism warrants further investigation. The detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to fill the existing data gaps and to fully elucidate the mechanism of action of this compound on nuclear receptors, thereby contributing to a more comprehensive understanding of its potential biological effects.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. Environmental phthalate monoesters activate pregnane X receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]